2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol
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Overview
Description
2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound has a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 4,6-dimethylphenol with 2-ethenylphenyl ethyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity. The compound’s unique structure allows it to modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylphenol: A simpler phenolic compound with similar chemical properties but lacking the ethenylphenyl group.
2-Ethenylphenol: Contains the ethenyl group but lacks the additional methyl groups on the aromatic ring.
2-[1-(2-Phenylethyl)]-4,6-dimethylphenol: Similar structure but with a phenylethyl group instead of an ethenylphenyl group.
Uniqueness
2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol is unique due to the presence of both ethenyl and dimethyl groups on the phenolic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
58448-73-0 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C18H20O/c1-5-15-8-6-7-9-16(15)14(4)17-11-12(2)10-13(3)18(17)19/h5-11,14,19H,1H2,2-4H3 |
InChI Key |
CCGSRSKDZNVRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2C=C)O)C |
Origin of Product |
United States |
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